molecular formula C29H40O5S B1667840 BC-7013 CAS No. 1028291-66-8

BC-7013

Cat. No.: B1667840
CAS No.: 1028291-66-8
M. Wt: 500.7 g/mol
InChI Key: KELRBTWVTDHIHS-KGTFJIFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BC-7013 is a novel semi-synthetic pleuromutilin derivative. Pleuromutilins are a class of antibiotics derived from the fungal diterpene pleuromutilin. This compound has shown potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae .

Preparation Methods

BC-7013 is synthesized through a series of chemical reactions starting from pleuromutilin. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are still under development, as the compound is in the early stages of clinical development .

Chemical Reactions Analysis

BC-7013 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are derivatives of pleuromutilin with modifications at specific positions on the molecule .

Mechanism of Action

Properties

CAS No.

1028291-66-8

Molecular Formula

C29H40O5S

Molecular Weight

500.7 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[3-(hydroxymethyl)phenyl]sulfanylacetate

InChI

InChI=1S/C29H40O5S/c1-6-27(4)15-23(34-24(32)17-35-21-9-7-8-20(14-21)16-30)28(5)18(2)10-12-29(19(3)26(27)33)13-11-22(31)25(28)29/h6-9,14,18-19,23,25-26,30,33H,1,10-13,15-17H2,2-5H3/t18-,19+,23-,25+,26+,27-,28+,29+/m1/s1

InChI Key

KELRBTWVTDHIHS-KGTFJIFRSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BC-7013;  BC7013;  BC 7013

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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